1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
Description
1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with an ethyl linker bearing a 1-methylpyrrole-2-carboxamide group. While its exact pharmacological profile remains underexplored in the provided evidence, structurally related compounds (e.g., benzothieno[3,2-d]pyrimidinones and pyridopyrimidinones) demonstrate anti-inflammatory, antiproliferative, and receptor-antagonistic activities .
Properties
IUPAC Name |
1-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-17-14-11(5-9-22-14)15(21)19(10)8-6-16-13(20)12-4-3-7-18(12)2/h3-5,7,9H,6,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHXDWBHHSEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium tert-butoxide in boiling tert-butanol . This reaction forms the thieno[2,3-d]pyrimidine core, which is then further functionalized to introduce the 1-methyl and carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-Methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological activities of the target compound and its analogues:
Key Comparisons
Core Heterocycle Variations Thieno[2,3-d]pyrimidin-4-one vs. Thieno vs. Pyridopyrimidin-4-one (TASP699): TASP699’s pyridine core () increases polarity and hydrogen-bonding capacity versus the thiophene in the target compound. This difference likely contributes to TASP699’s high V1BR selectivity (V1B Ki = 0.16 nM vs. >1 µM for off-target receptors) .
Substituent Effects
Carboxamide Linkers :
The target compound’s pyrrole-2-carboxamide group introduces steric bulk and moderate lipophilicity, contrasting with the sulfonamide groups in ’s anti-inflammatory derivatives. Sulfonamides typically enhance hydrogen-bonding and electrostatic interactions with enzymes like COX-2, suggesting the target may have divergent binding modes .Ethyl vs. Morpholinylpropoxy Side Chains :
TASP699’s morpholinylpropoxy chain () improves solubility and pharmacokinetics, critical for brain-penetrant V1BR antagonists. The target’s ethyl linker lacks such polar groups, which may limit bioavailability or target engagement in hydrophilic environments .
Synthetic Approaches The target compound’s synthesis likely involves cyclocondensation of 1,4-binucleophiles with electrophilic precursors (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate), analogous to methods in . By contrast, benzothieno[3,2-d]pyrimidinones () are synthesized via thiourea intermediates, emphasizing cost-effective and eco-friendly protocols .
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves constructing the thieno[2,3-d]pyrimidin-4-one core first, followed by introducing the 1-methylpyrrole-2-carboxamide moiety via nucleophilic substitution or coupling reactions. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions (e.g., HCl in ethanol, reflux for 24–48 hours) .
- Functionalization : Alkylation or amidation reactions to attach the ethyl-pyrrole sidechain. For example, using carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios (1.2–1.5 equivalents of nucleophile) can improve yields to 40–60% .
Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₁₉N₃O₂S: 348.1052) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities (if crystalline) by analyzing bond angles and torsion angles in the fused ring system .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core modifications : Replace the thienopyrimidine ring with pyrido[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine to assess impact on target binding .
- Substituent variation : Systematically alter the ethyl-pyrrole sidechain (e.g., methyl → ethyl, halogenation) and measure changes in potency using kinase inhibition assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with ATP-binding pockets in kinases) .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .
Q. Q4. How can contradictory biological activity data across assays be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Screen against related targets (e.g., EGFR, PDGFR) using selectivity panels to identify cross-reactivity .
- Metabolic stability : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to rule out false negatives due to rapid degradation .
- Contradiction case study : If anti-inflammatory activity conflicts with cytotoxicity data, use transcriptomics (RNA-seq) to differentiate apoptotic vs. anti-inflammatory pathways .
Q. Q5. What computational strategies predict binding modes and off-target effects?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with CDK2 or JAK2) over 100 ns to assess binding stability and key residues (e.g., Lys33, Glu81) .
- Machine learning models : Train QSAR models on PubChem data (≥500 analogs) to predict ADMET properties .
- Druggability assessment : Use SwissADME to calculate lipophilicity (LogP ≈ 2.5–3.5), polar surface area (<90 Ų), and Rule of Five compliance .
Experimental Design & Data Validation
Q. Q6. How should researchers design dose-response experiments to minimize false positives?
Methodological Answer:
- Concentration range : Test 8–12 doses (e.g., 0.1 nM–100 µM) in triplicate to generate sigmoidal curves .
- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., imatinib for kinase assays) .
- Statistical rigor : Apply Hill slope analysis (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Counter-screens : Validate hits in orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. Q7. What strategies validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Gene knockdown : Use siRNA/shRNA to silence putative targets (e.g., AKT1) and assess rescue of phenotype .
- Biochemical pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins (identified via LC-MS/MS) .
- Phosphoproteomics : Quantify phosphorylation changes (e.g., p-ERK, p-AKT) via Western blot or Luminex assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
